REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:10]([NH:12][CH2:13][CH2:14][N:15]([CH2:17][CH2:18][NH2:19])[CH3:16])=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.[Br:20][C:21]1[C:22]([OH:34])=[C:23]([CH:32]=O)[C:24]2[CH2:25][CH2:26][C:27]([CH3:31])([CH3:30])[C:28]=2[CH:29]=1.[BH4-].[Na+].CCOCC>C(O)C.C(Cl)Cl>[NH2:1][C:2]1[C:3]([C:10]([NH:12][CH2:13][CH2:14][N:15]([CH2:17][CH2:18][NH:19][CH2:32][C:23]2[C:22]([OH:34])=[C:21]([Br:20])[CH:29]=[C:28]3[C:24]=2[CH2:25][CH2:26][C:27]3([CH3:31])[CH3:30])[CH3:16])=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
3,5-diamino-N-[2-[(2-aminoethyl)methylamino]ethyl]-6 -chloropyrazinecarboxamide
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCN(C)CCN
|
Name
|
6-bromo-1,1-dimethyl-5-hydroxyindan-4-carboxaldehyde
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=2CCC(C2C1)(C)C)C=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and methylene chloride The organic phase
|
Type
|
CUSTOM
|
Details
|
was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (150 g)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCN(C)CCNCC1=C2CCC(C2=CC(=C1O)Br)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.84 mmol | |
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |